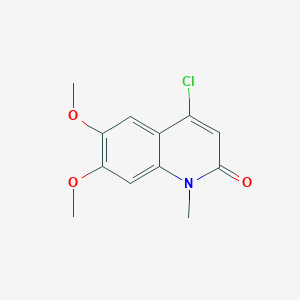

4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

878380-79-1 |

|---|---|

Molekularformel |

C12H12ClNO3 |

Molekulargewicht |

253.68 g/mol |

IUPAC-Name |

4-chloro-6,7-dimethoxy-1-methylquinolin-2-one |

InChI |

InChI=1S/C12H12ClNO3/c1-14-9-6-11(17-3)10(16-2)4-7(9)8(13)5-12(14)15/h4-6H,1-3H3 |

InChI-Schlüssel |

CNECYDNTJZESOU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC(=C(C=C2C(=CC1=O)Cl)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2,3-dimethoxybenzaldehyde.

Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

Cyclization: The intermediate compound is then cyclized under acidic or basic conditions to form the quinoline ring.

Methylation: The final step involves the methylation of the quinoline ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and process optimization to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position undergoes nucleophilic substitution under mild conditions. For example:

-

Piperazine Substitution : Reacting with 1-(4-methoxyphenyl)piperazine in ethanol under sonication yields 6,7-dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide (91% yield) .

This reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing quinolinone ring activating the chlorine toward displacement .

Coupling Reactions

The compound participates in cross-coupling reactions to form carbon-carbon bonds:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids replaces the chlorine atom. For instance, coupling with 4-(trifluoromethoxy)phenylboronic acid produces diarylether derivatives with antimalarial activity .

| Catalyst System | Coupling Partner | Product Application | Key Data | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 4-(Trifluoromethoxy)phenylboronic acid | Antimalarial agents (e.g., ELQ-271) | IC₅₀ = 1.2 nM (Plasmodium falciparum) |

Condensation Reactions

The methoxy groups enable condensation with aldehydes or ketones:

-

Knoevenagel Condensation : Reaction with malononitrile or methyl cyanoacetate in the presence of L-proline yields fused pyrano[3,2-c]chromenones (Scheme 17) .

Mechanism :

-

L-Proline activates the aldehyde via imine formation.

-

Nucleophilic attack by the active methylene compound.

-

Cyclization eliminates L-proline, forming the fused ring system .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation of intermediates (e.g., nitro groups) is critical in synthesis .

-

Oxidation : Methoxy groups are stable under standard conditions, but strong oxidants like KMnO₄ may degrade the quinoline ring .

Cyclization Reactions

Intramolecular cyclization forms complex heterocycles:

-

Pyrazoloquinoline Formation : Reaction with phenylhydrazine generates Schiff bases, which cyclize to pyrazolo[3,4-b]quinolines under heat (Scheme 23) .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Methoxy groups direct electrophiles to specific positions (e.g., C-5 or C-8) .

-

Steric Effects : The 1-methyl group hinders reactivity at the adjacent nitrogen, favoring substitutions at the 4-position .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinolinone Derivatives

Structural and Electronic Effects

- Chloro vs. Nitro groups (e.g., in ) increase electron-withdrawing effects but may reduce metabolic stability.

- Methoxy vs. Ethoxy/Methylenedioxy : Methoxy groups (6,7-OCH₃) provide moderate electron-donating effects, while ethoxy (6,7-OCH₂CH₃ ) or methylenedioxy bridges (6,7-O-CH₂-O- ) alter steric bulk and π-conjugation, impacting solubility and target affinity.

Crystallographic and Stability Data

- Planarity and Packing: The target compound’s planar structure (deviation ≤ 0.08 Å ) contrasts with non-planar dihydroquinolinones (e.g., ), which exhibit π-π stacking distances of 3.94 Å .

- Hydrogen Bonding : Intramolecular C–H⋯Cl bonds in the target compound stabilize its conformation , whereas intermolecular N–H⋯N bonds in promote dimerization.

Biologische Aktivität

4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one is a quinoline derivative notable for its diverse biological activities, including antitumor, antimicrobial, and potential applications in drug development. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C12H12ClN2O2

- Molecular Weight : 237.68 g/mol

- CAS Number : 878380-79-1

Biological Activities

The biological activities of this compound are attributed to its structural features, particularly the chlorine and methoxy groups at specific positions on the quinoline ring. The following sections detail its notable activities:

Anticancer Activity

Research indicates that quinoline derivatives can act as effective inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. A study demonstrated that certain quinolinone-pyrimidine hybrids significantly increased the intracellular accumulation of doxorubicin in resistant leukemia cells by inhibiting P-gp efflux mechanisms. Compounds similar to this compound showed promising results in restoring doxorubicin's efficacy at nanomolar concentrations .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. In particular, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The presence of methoxy groups enhances its interaction with microbial targets, leading to increased potency compared to other quinoline derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Key findings include:

- Methoxy Groups : The presence of two methoxy groups at positions 6 and 7 significantly enhances biological activity.

- Chlorine Substitution : The chlorine atom at position 4 contributes to the compound's ability to interact with biological targets effectively.

A comparative analysis with related compounds is shown in the table below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloroquinoline | C9H6ClN | Lacks methoxy groups; known for antibacterial activity. |

| 6-Methoxyquinoline | C10H9NO | Contains one methoxy group; studied for antimalarial properties. |

| 7-Hydroxyquinoline | C9H7NO | Hydroxyl group instead of methoxy; exhibits antioxidant properties. |

| 4-Chloro-6,7-dimethoxyquinoline | C11H10ClN2O2 | Similar structure; used as an intermediate in drug synthesis. |

Synthesis Methods

Several synthesis methods have been reported for producing this compound. A common approach involves multi-step reactions starting from readily available quinoline precursors. The synthesis typically includes chlorination followed by methylation and methoxylation steps to achieve the desired compound .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one, and what experimental parameters influence yield?

- Microwave-assisted synthesis offers efficiency, as demonstrated in the preparation of analogous quinolines using indium(III) chloride (20 mol%) under microwave irradiation (360 W, 5 minutes), yielding 63% .

- Acid/base-catalyzed isomerization of substituted 2′-aminochalcones is a traditional method, though it often requires corrosive reagents like H₃PO₄ or prolonged reaction times .

- Reflux-based condensation with silica gel-supported catalysts can also be effective, as seen in dihydroquinolinone syntheses .

- Key parameters: Catalyst loading, solvent choice (e.g., CH₂Cl₂/di-isopropylether for crystallization), and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C-NMR resolves substituent positions and confirms the quinoline backbone. For example, methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.9–8.2 ppm) are diagnostic .

- X-ray crystallography unambiguously confirms molecular geometry, such as dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene moieties) .

- IR spectroscopy identifies carbonyl (C=O, ~1660 cm⁻¹) and hydrogen-bonded NH/OH stretches (~3200–3450 cm⁻¹) .

- Mass spectrometry (EI) provides molecular ion validation (e.g., m/z 303 for nitro-substituted analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

- X-ray validation is definitive for structural ambiguities, as seen in resolving dihedral angle discrepancies in quinoline derivatives .

- Variable-temperature NMR or 2D-COSY experiments clarify dynamic proton environments, such as hydrogen bonding or tautomerism .

- Reaction optimization (e.g., adjusting microwave power or catalyst stoichiometry) mitigates side products. For example, silica gel-supported InCl₃ reduces byproduct formation in cyclization reactions .

Q. What strategies improve catalytic efficiency in synthesizing this compound, and how do solvent/catalyst interactions affect selectivity?

- Palladium-catalyzed carbonylative annulation enables modular synthesis of dihydroquinolinones, with perfluoroalkyl groups introduced via CO gas mediation .

- Microwave vs. conventional heating : Microwave irradiation reduces reaction times (5 minutes vs. hours) but requires precise power calibration to avoid decomposition .

- Solvent polarity influences regioselectivity. Polar aprotic solvents (e.g., DMF) enhance cyclization but may require post-reaction crystallization from CH₂Cl₂/di-isopropylether .

Q. What methodologies are employed to evaluate the biological activity of this compound, and how are structure-activity relationships (SAR) analyzed?

- Antimicrobial assays : Disk diffusion or microdilution tests assess activity against bacterial/fungal strains, with substituent modifications (e.g., chloro, methoxy) correlated to potency .

- Enzyme inhibition studies : Docking simulations and kinetic assays (e.g., IC₅₀ determination) identify interactions with targets like topoisomerases or proteases .

- SAR analysis : Comparative studies of analogs (e.g., 4-hydroxy vs. 4-chloro derivatives) reveal critical functional groups for activity .

Q. How are side reactions minimized during functionalization of the quinoline core?

- Protecting groups : Temporary masking of reactive sites (e.g., methoxy or chloro substituents) prevents unwanted electrophilic substitutions .

- Low-temperature conditions (–78°C) stabilize intermediates in nitro- or halogenation steps, as demonstrated in dihydroquinolinone syntheses .

- Catalyst screening : Transition metals (e.g., Pd, In) or Lewis acids (e.g., AlCl₃) enhance regioselectivity in cross-coupling reactions .

Methodological Considerations

- Safety : Handle chlorinated reagents (e.g., Cl₂, SOCl₂) in fume hoods due to toxicity. Avoid azide-containing intermediates unless rigorously validated for stability .

- Data validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) or literature analogs .

- Contradiction analysis : Compare crystallographic data (bond lengths/angles) with theoretical values from databases like NIST Chemistry WebBook .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.